Bromodiphenylphosphine

Übersicht

Beschreibung

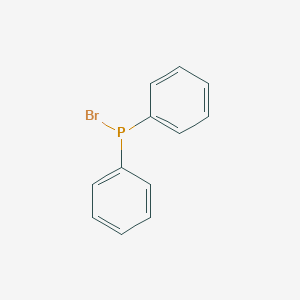

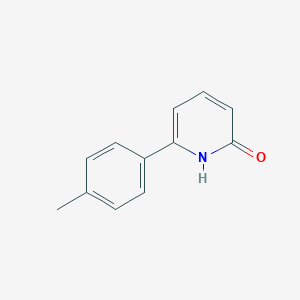

Bromodiphenylphosphine is a chemical compound with the formula C12H10BrP. It has a molecular weight of 265.086 . It is also known by the synonym Diphenylphosphinous bromide .

Synthesis Analysis

The synthesis of phosphines, including Bromodiphenylphosphine, often involves the reaction of organometallic compounds with halophosphines . A study has detailed the reactions of aromatic aldehydes with Bromodiphenylphosphine .Molecular Structure Analysis

The molecular structure of Bromodiphenylphosphine is represented by the SMILES string BrP(c1ccccc1)c2ccccc2 . The InChI key is RZSMSXXOYMFIKN-UHFFFAOYSA-N .Chemical Reactions Analysis

Bromodiphenylphosphine has been found to react with aromatic aldehydes to produce high yields of the appropriate benzylidene dihalide . It is also suitable for various coupling reactions such as Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

Bromodiphenylphosphine is a liquid with a density of 1.40 g/mL at 25 °C . It has a molecular weight of 265.09 .Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Risk Assessment

Bromodiphenylphosphine and its derivatives are notable in environmental studies, particularly concerning their role as brominated flame-retardants (BFRs) in electronic waste. In a study evaluating emissions from the combustion of computer-printed circuit boards, a brominated derivative, 4'-bromo-[1,1'-biphenyl]-4-ol, displayed significant estrogenic activity both in vitro and in vivo, although with less potency compared to ethynyl estradiol. This raises concerns about the toxicological risks associated with BFRs present in electronic waste (Owens et al., 2007).

Chemical Synthesis and Catalysis

Bromodiphenylphosphine and related compounds find extensive application in chemical synthesis and catalysis. For instance:

Cu-Catalyzed C-S Coupling Reactions

Carbonyl-phosphine oxide ligands, synthesized from 2-bromophenylaldehyde, were used in Cu-catalyzed C-S coupling reactions, demonstrating high efficiency under mild conditions with yields up to 99% (Wang & Wan, 2011).

Suzuki Coupling of Aryl Halides

A biphenyl-based phosphine, P(o-C6H4C6H4Me)Ph2, was successfully applied in the palladium-catalyzed Suzuki coupling of aryl halides, including bromoarylphosphines, indicating a broad scope and good conversions (Joshaghani et al., 2007).

Palladium-Catalyzed Amination

The bicyclic triaminophosphine P(i-BuNCH2CH2)3N was effective in the palladium-catalyzed amination of aryl bromides and iodides, surpassing other similar ligands in performance (Urgaonkar et al., 2003).

Synthesis of Diaryl Ethers

Bromo(triphenylphosphine)copper(I) proved to be an effective catalyst in the synthesis of diaryl ethers from aryl bromides and phenols (Gujadhur & Venkataraman, 2001).

Palladium-Catalyzed Cross Coupling

Hydroxylated oligoarene-type phosphines accelerated the rate of palladium-catalyzed cross-coupling with Grignard reagents, displaying a preference for ortho-isomers over meta- and para-isomers (Ishikawa & Manabe, 2007).

Solvent-Free Mechanochemical Synthesis

High-energy ball-milling of triphenylphosphine with solid organic bromides facilitated the solvent-free synthesis of phosphonium salts, highlighting an environmentally friendly approach to chemical synthesis (Balema et al., 2002).

Material Science and Nanotechnology

Bromodiphenylphosphine derivatives have also been utilized in material science, particularly in the development of nanoparticles with potential applications in nanotechnology and electronics. For instance, bromo-substituted triphenylphosphine palladium complexes were used to initiate Suzuki-Miyaura chain growth polymerization, leading to the creation of nanoparticles with bright fluorescence emission, adjustable molecular weights, and the ability to tune emission wavelengths (Fischer et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

bromo(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSMSXXOYMFIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30148323 | |

| Record name | Bromodiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromodiphenylphosphine | |

CAS RN |

1079-65-8 | |

| Record name | Bromodiphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodiphenylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromodiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30148323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)